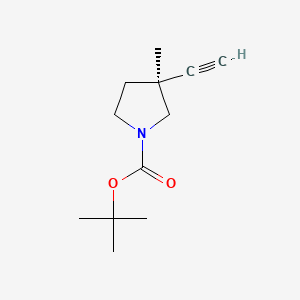

tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

tert-butyl (3S)-3-ethynyl-3-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m1/s1 |

InChI Key |

XABXFOQDOYKTHU-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)C#C |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Starting from tert-butyl 3-oxopyrrolidine-1-carboxylate or tert-butyl 3-methylpyrrolidine-1-carboxylate derivatives.

- Introduction of the ethynyl group at the 3-position via ethynylation or alkyne substitution reactions.

- Use of protecting groups such as tert-butyl carbamate (Boc) to protect the pyrrolidine nitrogen during transformations.

Stepwise Preparation Overview

A common synthetic route proceeds as follows:

Detailed Example: Grignard Addition to Form Hydroxy Intermediate

- To an ice-cold solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 g, 5.40 mmol) in diethyl ether (20 mL), methylmagnesium bromide (3.50 mL, 10.80 mmol) is added dropwise under inert atmosphere.

- Stirring is continued at room temperature for 1 hour.

- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.

- Organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Trituration with n-pentane yields tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a pale yellow solid with 92% yield.

Ethynylation Techniques

- The hydroxy intermediate or corresponding halide derivatives can be converted to the ethynyl derivative by reaction with ethynylating agents.

- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) methods have been employed for related pyrrolidine alkynes, although some transformations require reflux in toluene rather than mild CuAAC conditions.

- Organolithium reagents such as n-butyllithium have been used effectively for the generation of terminal alkynes on pyrrolidine frameworks.

Reaction Conditions and Yields Summary Table

Analytical and Mechanistic Insights

- The stereochemistry at the 3-position is preserved through the Grignard addition and subsequent ethynylation steps.

- The tert-butyl carbamate protecting group stabilizes the nitrogen and prevents undesired side reactions during organometallic transformations.

- The ethynyl group serves as a versatile functional handle for further chemical modifications such as click chemistry or cross-coupling.

- Attempts to perform azide-alkyne cycloaddition directly on the ethynyl pyrrolidine derivatives sometimes require modified conditions (e.g., reflux in toluene rather than standard CuAAC at room temperature) to achieve successful triazole formation.

- Computational studies (TD-DFT) have been used to analyze conformers and electronic properties of related pyrrolidine alkynes, confirming structural assignments and aiding in understanding reactivity.

Summary of Key Research Findings

- High yields (up to 92%) for the initial Grignard addition step have been reported under carefully controlled inert atmosphere and low temperature conditions.

- Ethynylation of pyrrolidine derivatives is feasible but may require specific reaction conditions to achieve good yields and maintain stereochemical integrity.

- Organolithium reagents such as n-butyllithium are effective for generating terminal alkynes on pyrrolidine rings, with full characterization confirming structure and stereochemistry.

- The compound’s synthetic accessibility makes it a valuable intermediate for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.

Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reaction conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.

Biology:

Biochemical Probes: The compound can be used as a probe to study biochemical pathways and enzyme activities.

Drug Development:

Medicine:

Therapeutic Agents: The compound can be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or activation of enzymatic activities. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

a) Ethynyl vs. Sulfanyl Groups

- tert-Butyl (3S)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate (): Substituent: (2-Hydroxyethyl)sulfanyl (-S-CH₂CH₂OH) at position 3. However, the lack of a triple bond eliminates click chemistry utility.

b) Ethynyl vs. Trifluoromethyl/Hydroxyl Groups

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate ():

- Substituents: Hydroxy (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) at position 3.

- Impact: The electronegative -CF₃ group enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration. The -OH group increases polarity, balancing solubility.

c) Ethynyl vs. Spiro-Indole Systems

- tert-Butyl spiro-indole-pyrrolidine derivatives ():

- Substituent: Complex spiro-indole systems with triisopropylsilyl (TIPS)-protected ethynyl groups.

- Impact: The bulky TIPS group stabilizes the ethynyl moiety during synthesis but requires deprotection for click chemistry. Such structures are tailored for kinase inhibitor development.

Physical and Spectral Properties

Biological Activity

Tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate, with the CAS Number 2607830-36-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is C12H19NO2, with a molecular weight of 209.29 g/mol. It features a pyrrolidine ring substituted with a tert-butyl group at the 1-position and an ethynyl group at the 3-position. The stereochemistry at the 3-position (S) plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2607830-36-2 |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.29 g/mol |

| Purity | >96% |

The biological activity of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains, influencing enzymatic activity and receptor binding .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have suggested potential antimicrobial effects, although detailed mechanisms remain under investigation.

- Anticancer Activity : The compound has been explored for its anticancer properties, particularly in modulating pathways involved in cell proliferation and apoptosis .

- Enzyme Interaction : It has shown promise in enzyme-catalyzed reactions, which are critical for synthesizing enantiomerically pure compounds necessary for drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activities of tert-butyl (3S)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to decreased cell viability in cancer cell lines .

- In Vivo Studies : In animal models, administration of the compound showed significant effects on body weight and hematological parameters, indicating possible systemic effects that warrant further exploration .

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits some biological activity, it also poses risks at higher concentrations. For instance, studies have established a no observed adverse effect level (NOAEL) of 781 ppm in animal models, highlighting the need for careful dosage considerations in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.